2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-27-19-11-10-18-21-16(12-24(18)22-19)13-6-8-14(9-7-13)23-28(25,26)17-5-3-2-4-15(17)20/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWMARLJDWLVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazo[1,2-b]pyridazines and exhibits a unique structural configuration that contributes to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 428.9 g/mol. The structure includes a chloro-substituted benzene ring, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 946382-42-9 |
| Structural Features | Chloro, Methoxy, Imidazo[1,2-b]pyridazine |
The biological activity of 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways through:
- Enzyme Inhibition : It may act as an inhibitor for specific phosphodiesterases (PDEs), particularly PDE4, which is involved in inflammatory processes and neurological functions.
- Receptor Binding : The compound's structure allows for binding to receptors involved in cellular signaling, potentially influencing pathways related to inflammation and cancer progression.
Biological Activity Studies
Recent studies have explored the pharmacological profiles of similar compounds within the same class. For example:
- PDE4 Inhibition : Research indicates that compounds with similar structures exhibit selective inhibition of PDE4B and PDE4D isoforms. These inhibitors have shown promise in reducing inflammation and improving cognitive function in animal models .
- Antitumor Effects : Some derivatives have demonstrated antitumor activity in preclinical models, suggesting that modifications to the imidazo[1,2-b]pyridazine core can enhance efficacy against cancer cells .
Case Studies
- Inflammation Models : In vivo studies using ovalbumin-induced asthmatic mice showed that PDE inhibitors reduced airway hyperreactivity and eosinophil peroxidase activity, indicating potential therapeutic applications for respiratory diseases .
- Cancer Research : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer cells. Compounds similar to the target compound displayed moderate to high potency against RET-driven cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations Among Analogs
The following table highlights critical differences between the target compound and structurally related derivatives:
Key Observations:
Sulfonamide vs. Amide/Carbonyl Groups : Replacing sulfonamide with benzamide (as in ) reduces molecular weight and may alter solubility or target affinity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance receptor binding .
Heterocyclic Modifications : YPC-21440 replaces the phenyl bridge with a thiazolidine-2,4-dione system, enabling pan-Pim kinase inhibition. This highlights the imidazopyridazine core's versatility in drug design.
Functional Implications of Structural Differences
- Kinase Inhibition Potential: The YPC series demonstrates that imidazopyridazine derivatives with piperazine substituents inhibit Pim kinases. The target compound’s sulfonamide group may target analogous ATP-binding pockets.
- Thermodynamic Stability : Fluorinated analogs (e.g., ) may exhibit higher stability due to the electron-withdrawing CF₃ group, a consideration for prolonged drug action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
